molecular formula C10H14O2 B14632672 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one CAS No. 52762-37-5

3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one

Cat. No.: B14632672
CAS No.: 52762-37-5
M. Wt: 166.22 g/mol
InChI Key: SKGXLWPYROMHDN-UHFFFAOYSA-N
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Description

3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one is an organic compound that belongs to the class of benzoxepins. These compounds are characterized by a benzene ring fused to an oxepin ring. The hexahydro derivative indicates that the compound is partially saturated, meaning it contains fewer double bonds compared to its fully aromatic counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ketone precursor under acidic or basic conditions. The reaction conditions often include:

    Acidic Catalysts: Sulfuric acid or hydrochloric acid.

    Basic Catalysts: Sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include ethanol, methanol, or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is also common.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated benzoxepins.

Scientific Research Applications

3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin: The fully aromatic counterpart of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one.

    Dihydrobenzoxepin: A partially saturated derivative with fewer hydrogen atoms compared to hexahydrobenzoxepin.

    Tetrahydrobenzoxepin: Another partially saturated derivative with an intermediate level of saturation.

Uniqueness

This compound is unique due to its specific level of saturation and the presence of the oxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

52762-37-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C10H14O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-7H2

InChI Key

SKGXLWPYROMHDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)CCCO2

Origin of Product

United States

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